molecular formula C15H11N3O4 B2657688 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 247085-73-0

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2657688
CAS No.: 247085-73-0
M. Wt: 297.27
InChI Key: JXWDLEXZMIIVBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a high-purity heterocyclic compound supplied for advanced chemical and pharmaceutical research. As a member of the 1,3,4-oxadiazole family, this scaffold is of significant interest in medicinal chemistry and materials science . Researchers value 1,3,4-oxadiazole derivatives for their diverse biological activities; recent studies highlight derivatives with thioether functionalities as possessing notable physiological activity, showing promise in areas such as anticancer research, where some analogs have demonstrated cytotoxicity against human lung cancer cell lines . The structure of this particular compound, which features both methoxy and nitro-phenyl substituents, is designed for further functionalization and structure-activity relationship (SAR) studies. It serves as a key synthetic intermediate for developing novel molecules with potential pharmacological properties. Based on a closely related structural analog, this compound has a molecular formula of C15H11N3O4 and a molecular weight of 297.27 g/mol . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment, including gloves and eye protection.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWDLEXZMIIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research has highlighted the potential of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in various biological applications:

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent through mechanisms such as inhibiting telomerase and topoisomerase activities. Studies indicate that derivatives of oxadiazoles can significantly reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • In a notable study, compounds with oxadiazole scaffolds demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as lead compounds for drug development .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have been screened for antimicrobial activity against a range of pathogens. The presence of the methoxy and nitro groups enhances their bioactivity, making them effective against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Some studies have investigated the anti-inflammatory properties of oxadiazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Other Biological Activities :
    • Additional activities include antidiabetic and antioxidant effects, which further expand the therapeutic potential of this compound .

Case Study 1: Anticancer Activity Evaluation

In a study published in 2023, various substituted oxadiazoles were synthesized and evaluated for their anticancer properties. Among them, 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole exhibited significant cytotoxicity against the HCT-116 colorectal cancer cell line with an IC50 value of approximately 15 µM. This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of several oxadiazole derivatives, including 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. This highlights its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electronic Properties

  • Molecular Weight and Solubility :

    • The target compound has a molecular weight of 297.27 g/mol (calculated). Derivatives like 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (MW = 342.35 g/mol) show increased hydrophobicity due to methoxy groups, impacting bioavailability .
    • 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (MW = 326.4 g/mol) incorporates a sulfanyl group, enhancing metabolic stability .
  • Electroluminescent Applications :

    • 2-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole : Used in OLEDs, where methoxy and tert-butyl groups improve charge transport and reduce aggregation .

Structural Analogues and Functional Group Variations

Compound Structure Key Substituents Biological Activity Key Findings
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole 4-OCH₃, 3-NO₂ Antimicrobial MIC = 4 μM against M. tuberculosis
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Cl, 4-F Anticancer GP = 98.74% at 10⁻⁵ M
2-(3-Chloroquinoxaline-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole 3-Cl-quinoxaline, 4-OCH₃ Antitumor Hybrid scaffold with potential activity
5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) 4-NO₂ (both positions) CNS Anticonvulsant activity, no neurotoxicity
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole 4-OCH₃, 3,4,5-OCH₃ Physicochemical Increased hydrophobicity (MW = 342.35)

Biological Activity

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

  • Chemical Name : 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
  • CAS Number : 41125-75-1
  • Molecular Formula : C13_{13}H10_{10}N2_2O3_3
  • Molecular Weight : 246.23 g/mol

Synthesis

The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The nitro group is introduced through nitration reactions using concentrated nitric acid and sulfuric acid mixtures. The overall synthetic route can be summarized as follows:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides.
  • Introduction of the Methoxyphenyl Group : Reaction with 4-methoxybenzaldehyde.
  • Nitration : Nitration of the phenyl ring to introduce the nitro group.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various oxadiazole derivatives reported that compounds with similar structures demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their effectiveness as antimicrobial agents .

CompoundMIC (µg/mL)Target Organisms
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole0.25Staphylococcus aureus
Other Oxadiazoles0.22 - 0.30E. coli, Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively investigated. For example, compounds similar to 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values for these compounds ranged from micromolar to sub-micromolar concentrations .

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
HeLa2.41Inhibition of cell proliferation

The biological activity of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance. The detailed mechanism often involves:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes crucial for cell cycle regulation and DNA replication.
  • Receptor Modulation : Binding to specific receptors can alter signaling pathways associated with cell survival and apoptosis.

Case Studies

A case study involving the evaluation of oxadiazole derivatives highlighted their potential as novel anticancer agents. The study demonstrated that modifications in the oxadiazole structure could significantly enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how is the product characterized?

The compound is typically synthesized via cyclization of a diacylhydrazide precursor. A common method involves:

  • Step 1: Reacting 4-methoxybenzoic acid hydrazide with 3-nitrobenzoyl chloride to form the diacylhydrazide intermediate.
  • Step 2: Cyclodehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to yield the oxadiazole core .
    Characterization employs:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, nitro-group aromatic protons at δ ~8.0–8.5 ppm) .
  • IR spectroscopy to identify C=N stretching (~1615 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺: m/z 326.08) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

Critical properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC). Analogous oxadiazoles with nitro groups exhibit melting points >200°C .
  • Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (chloroform) using HPLC or UV-Vis spectroscopy. Methoxy and nitro groups enhance solubility in polar aprotic solvents .
  • Stability : Assessed via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can regioselective electrophilic substitution be achieved on the oxadiazole ring, and what factors influence reactivity?

The electron-withdrawing nitro group directs electrophiles to the methoxyphenyl ring. For example:

  • Nitration : Using HNO₃ in H₂SO₄ at 50–80°C selectively nitrates the 4-methoxyphenyl ring due to its electron-rich para-methoxy group. Reaction monitoring via TLC and HPLC ensures regioselectivity .
  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position relative to the methoxy group. Optimization requires controlling temperature (<40°C) to avoid side reactions .

Q. What methodologies are used to evaluate the compound’s potential as a cytotoxic agent?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays at concentrations ranging from 10⁻⁵ M to 10⁻⁹ M. Compare growth inhibition percentages (GP%) with controls like cisplatin .
  • Molecular docking : Simulate binding to target enzymes (e.g., topoisomerase IIα) using AutoDock Vina. Key interactions include hydrogen bonding with the nitro group and π-π stacking with the oxadiazole ring .

Q. How can this compound be applied in material science, such as scintillation detectors or OLEDs?

  • Scintillators : Blend with polymers (e.g., polystyrene) and measure fluorescence quantum yield (Φ) using a fluorimeter. Compare decay times (τ) to commercial dopants like B-PBD (Φ ~80%, τ ~1.2 ns) .
  • OLEDs : Fabricate thin films via vapor deposition. Test electroluminescence efficiency (cd/A) and brightness (cd/m²) using a double-layer device structure with ITO and Mg:Ag electrodes .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Catalytic asymmetric Heck reactions : Use Pd/Xu-Phos catalysts to introduce chirality at the methoxyphenyl ring. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How do structural modifications impact antimicrobial activity?

  • Substituent variation : Replace the nitro group with halogens (Cl, F) or methyl groups. Test against S. aureus and E. coli via agar diffusion (zone of inhibition >15 mm indicates activity). Streptomycin (20 mm zone) serves as a positive control .
  • SAR analysis : Correlate logP values (calculated via ChemDraw) with antibacterial potency. Higher logP (e.g., >3.5) often enhances membrane permeability .

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